2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to a substituted pyrazole moiety. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol. The pyrazole ring is substituted with a bromine atom at position 4 and a methyl group at position 1, while the pyridine ring remains unsubstituted.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
InChI Key |
DXWRELSLSCFARC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the C4 position of the pyrazole ring serves as a key site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.
Suzuki-Miyaura Cross-Coupling
The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂ (1 mol%), KOAc, DMA, 150°C | 2-(4-Aryl-1-methyl-1H-pyrazol-5-yl)pyridine | 42–90% |
-
Key Findings :
Buchwald-Hartwig Amination
The bromine can be replaced with amines under palladium catalysis:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)pyridine | 50–75% |
-
Scope : Primary and secondary amines are viable, but sterically hindered amines (e.g., tert-butylamine) show reduced reactivity .
Functionalization of the Pyridine Ring
The pyridine ring participates in electrophilic substitution and coordination chemistry.
Metalation Reactions
The pyridine nitrogen directs lithiation at the C3 position:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LDA, THF, −78°C → Electrophile (e.g., DMF) | 3-Substituted-2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine | 60–85% |
-
Example : Quenching with DMF yields a ketone product, enabling further derivatization.
Halogenation
Electrophilic halogenation occurs at the pyridine’s C4 position:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NBS, CH₃CN, 80°C | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-bromopyridine | 70% |
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles.
Pyrazolo-Pyridine Hybrids
Reaction with hydrazine facilitates cyclization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, DMF, 120°C | Pyrazolo[3,4-c]pyridine derivatives | 45–67% |
Reductive Debromination
The C–Br bond is cleaved under catalytic hydrogenation:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd/C, H₂ (3–5 bar), EtOH, 70°C | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | 94% |
Coordination Chemistry
The pyridine nitrogen and
Scientific Research Applications
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine and related compounds:
Key Observations:
Substituent Position and Type: The position of bromine significantly impacts reactivity and binding properties. For example, bromine on the pyrazole (as in the target compound) vs. bromine on pyridine (as in ) alters electronic distribution and steric interactions.
Heterocyclic Core :
Physical and Chemical Properties
Melting Points and Stability:
- Compounds with brominated pyridine/pyrazole cores (e.g., ) exhibit high melting points (268–287°C), attributed to strong intermolecular interactions and aromatic stacking. The target compound likely shares this trend, though exact data are unavailable.
Solubility and Reactivity:
- Bromine’s electronegativity increases polarity, improving solubility in polar solvents. However, bulky substituents (e.g., 2-chloroethyl in ) may reduce solubility compared to the compact methyl group in the target compound.
- The imidazole ring in enhances basicity, enabling protonation at physiological pH, a feature absent in the pyrazole-based target compound.
Structural Characterization
- Crystallographic data for related compounds (e.g., ) are refined using SHELXL , a standard tool for small-molecule structure determination. The target compound’s structure, if solved via X-ray diffraction, would likely employ similar methodologies.
Biological Activity
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. It consists of a pyridine ring substituted with a pyrazole moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is C10H9BrN2. The presence of a bromine atom at the 4-position of the pyrazole ring, along with a methyl group at the 1-position, contributes to its distinct chemical properties. This structural configuration allows for diverse reactivity and interaction with biological targets.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine | Pyridine and pyrazole rings | Bromine substitution enhances reactivity |
| 4-Bromo-1-methylpyrazole | Pyrazole ring with bromine | Lacks pyridine moiety |
| 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)pyridine | Chlorine instead of bromine | Similar structure but different halogen |
Synthesis
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves several key steps, including the formation of the pyrazole ring followed by bromination and subsequent attachment to the pyridine structure. These methods are crucial for producing the compound in sufficient quantities for research and application purposes.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The unique structure of this compound may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely studied. For example, compounds containing pyrazole moieties have demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells . The specific activity of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine against these cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Inhibition of Enzymatic Activity
Studies have indicated that pyrazole derivatives can act as inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. Inhibition of DHODH has implications for treating various diseases, including cancer and autoimmune disorders . Further exploration into the inhibitory effects of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine on DHODH could provide insights into its therapeutic potential.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results with certain analogs showing high inhibition rates compared to standard drugs .
- Anticancer Screening : Another study screened N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against HepG2 (liver cancer) cells, finding significant cytotoxicity in specific compounds .
- Enzyme Inhibition : Research focused on optimizing pyrazole-containing compounds for DHODH inhibition demonstrated that structural modifications could enhance potency and selectivity against this target .
Q & A
Q. What are the common synthetic routes for 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves bromination and cyclization steps. For example, bromination of a pyrazole precursor (e.g., 1-methyl-1H-pyrazole) followed by coupling with a pyridine derivative can yield the target compound. Cyclization reactions using Vilsmeier–Haack formylation (e.g., POCl3/DMF) are critical for introducing functional groups . Optimization includes controlling temperature (e.g., 120°C for cyclization) and stoichiometric ratios of reagents like phosphorus oxychloride to minimize side products .
Key Parameters for Optimization
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures favor cyclization but may degrade sensitive groups |
| Reaction Time | 4–12 hours | Prolonged time increases purity but risks decomposition |
| Reagent Ratio (e.g., POCl3) | 1.2–1.5 eq | Excess reagent drives completion but complicates purification |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves pyrazole and pyridine ring protons, with bromine-induced deshielding observed at C4 of the pyrazole (δ ~7.5–8.5 ppm for pyridine protons) .
- X-ray Crystallography: SHELXL refinement (via SHELX programs) is standard for determining bond lengths and angles. For example, C-Br bond lengths typically range from 1.88–1.92 Å, confirming bromine substitution .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C4 of the pyrazole acts as a leaving group, enabling Suzuki or Buchwald–Hartwig couplings. Electron-withdrawing groups (e.g., pyridine) enhance electrophilicity at the brominated position, increasing coupling efficiency. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at reactive sites .
Example Reactivity Trends
| Substituent Position | Electronic Effect | Coupling Efficiency (Yield %) |
|---|---|---|
| Pyridine at C2 (electron-withdrawing) | Increases electrophilicity | 70–85% |
| Methyl at N1 (electron-donating) | Stabilizes intermediate | 60–75% |
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or bond angles often arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands allows modeling of twinned data, while PART instructions address disordered regions. High-resolution data (<1.0 Å) and restraints on geometric parameters (e.g., AFIX for aromatic rings) improve accuracy .
Common Refinement Challenges
| Issue | SHELXL Command | Application |
|---|---|---|
| Twinning | TWIN + BASF | Corrects intensity overlaps in twinned crystals |
| Disorder | PART + SUMP | Models alternate conformations |
| Thermal Motion | SIMU/DELU | Restrains anisotropic displacement parameters |
Q. How can computational models predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Glide) and MD simulations assess binding affinity to enzymes or receptors. The pyridine nitrogen participates in hydrogen bonding, while the bromine atom contributes to hydrophobic interactions. QSAR studies correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity .
Computational Parameters
| Method | Target Application | Key Output |
|---|---|---|
| Docking | Binding site prediction | ΔG (binding energy) |
| MD Simulations | Stability of ligand-receptor complexes | RMSD (conformational stability) |
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
